2-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-24(22,23)20-10-4-5-12-8-9-13(11-16(12)20)19-17(21)14-6-2-3-7-15(14)18/h2-3,6-9,11H,4-5,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWBAPCFSLZNKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced by reacting the tetrahydroquinoline intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Amidation: The final step involves the formation of the benzamide moiety by reacting the fluorinated intermediate with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrahydroquinoline moiety.
Reduction: Reduced derivatives with the removal of the methanesulfonyl group.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
2-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of Selected Analogs
Key Observations :
- Core Modifications : Replacing benzamide with acetamide (BF22503, ) reduces molecular rigidity, which may lower melting points and enhance solubility .
Biological Activity
2-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a tetrahydroquinoline core with a methanesulfonyl group and a fluorine atom, which contribute to its lipophilicity and biological reactivity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Functional Groups:
- Fluoro Group : Enhances lipophilicity and biological activity.
- Methanesulfonyl Group : Improves solubility and bioavailability.
- Tetrahydroquinoline Moiety : Provides a scaffold for interaction with biological targets.
The biological activity of this compound is primarily attributed to its role as an inhibitor of carbonic anhydrase enzymes. These enzymes are crucial for various physiological processes, including acid-base balance and respiration. Inhibition studies have indicated that similar compounds can effectively inhibit different carbonic anhydrase isoforms, suggesting potential therapeutic applications in conditions such as glaucoma and epilepsy.
Biological Activities
Research has explored various aspects of the biological activities associated with this compound:
Antimicrobial Activity
Studies have demonstrated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. The presence of the methanesulfonyl group contributes to this activity by enhancing interaction with microbial targets .
Anticancer Potential
Preliminary investigations indicate that this compound may possess anticancer properties. Compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are under investigation. The ability to modulate inflammatory pathways could position it as a candidate for treating inflammatory diseases .
Research Findings and Case Studies
A comprehensive review of the literature reveals several key findings related to the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Carbonic Anhydrase Inhibition | Demonstrated significant inhibition of carbonic anhydrase isoforms with IC50 values indicating potent activity. |
| Study 2 | Antimicrobial Activity | Exhibited antimicrobial effects against Gram-positive and Gram-negative bacteria. |
| Study 3 | Anticancer Activity | Showed cytotoxic effects on MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics. |
| Study 4 | Anti-inflammatory Properties | Induced downregulation of pro-inflammatory cytokines in vitro. |
Q & A
Q. What are the standard synthetic routes for 2-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, and what critical reaction conditions must be controlled?
- Methodological Answer : The synthesis typically involves a multi-step process:
Tetrahydroquinoline Core Formation : Cyclization of aniline derivatives with reducing agents (e.g., sodium cyanoborohydride) under acidic conditions to form the tetrahydroquinoline scaffold .
Methanesulfonylation : Introduction of the methanesulfonyl group via nucleophilic substitution using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Benzamide Coupling : Amide bond formation between the tetrahydroquinoline amine and 2-fluorobenzoyl chloride, often mediated by coupling agents like HATU or EDCI in anhydrous DMF .
Critical conditions include temperature control (0–5°C during sulfonylation), inert atmosphere for moisture-sensitive steps, and purification via column chromatography or recrystallization .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. Key signals include the methanesulfonyl group (δ ~3.0 ppm for CH₃) and fluorine coupling patterns in the benzamide .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 389.12) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and packing interactions .
Q. How can researchers conduct preliminary biological activity screening for this compound?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays for kinase targets) .
- Cell Viability : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HCT-116 or MCF-7) to assess antiproliferative effects .
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production while maintaining purity?
- Methodological Answer :
- Catalyst Screening : Evaluate palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-coupling steps to reduce side reactions .
- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve reaction efficiency .
- Process Analytical Technology (PAT) : Use inline HPLC monitoring to track intermediates and adjust parameters in real time .
Q. How to resolve contradictions in reported biological activity data across similar tetrahydroquinoline derivatives?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with systematic substitutions (e.g., replacing fluorine with chlorine) to isolate electronic effects on activity .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended interactions .
- Meta-Analysis : Apply cheminformatics tools (e.g., Schrödinger’s Canvas) to correlate structural features with activity trends in public datasets .
Q. What computational strategies are effective for predicting target binding modes and pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with kinases (e.g., EGFR or VEGFR2). Focus on hydrogen bonding with the methanesulfonyl group and π-π stacking of the benzamide .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes in physiological conditions .
- ADMET Prediction : SwissADME or ADMETlab 2.0 to estimate solubility (LogP ~2.5), CYP450 inhibition, and blood-brain barrier permeability .
Q. What strategies mitigate poor solubility and bioavailability in preclinical studies?
- Methodological Answer :
- Salt Formation : Co-crystallize with citric acid or maleic acid to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles using solvent evaporation techniques to improve oral absorption .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to the benzamide moiety for controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
